molecular formula C11H12N2O2 B8518112 methyl 7-ethyl-1H-indazole-5-carboxylate

methyl 7-ethyl-1H-indazole-5-carboxylate

Cat. No.: B8518112
M. Wt: 204.22 g/mol
InChI Key: OXXBCKYZOBMCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-ethyl-1H-indazole-5-carboxylate is an indazole derivative featuring an ethyl substituent at position 7 and a methyl ester group at position 5.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 7-ethyl-1H-indazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-7-4-8(11(14)15-2)5-9-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

OXXBCKYZOBMCAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents Notable Features
Methyl 7-ethyl-1H-indazole-5-carboxylate 7-ethyl, 5-methyl ester High lipophilicity due to ethyl group; ester enables prodrug strategies.
Methyl 5-amino-1H-indazole-7-carboxylate (885272-08-2) 5-amino, 7-methyl ester Amino group introduces polarity and hydrogen-bonding capacity; potential for nucleophilic reactions.
Methyl 1-methyl-1H-indazole-5-carboxylate (61700-61-6) 1-methyl, 5-methyl ester N-methylation reduces hydrogen-bonding ability; increased steric hindrance.
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate (894779-27-2) 7-hydroxy, 1-methyl, 5-ethyl ester Hydroxy group enhances solubility; ethyl ester may slow hydrolysis.
Methyl 5-chloro-1H-indazole-7-carboxylate (1260851-42-0) 5-chloro, 7-methyl ester Chloro substituent is electron-withdrawing; may direct electrophilic substitution.
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester (894779-32-9) 7-methoxy, 1-methyl, 5-ethyl ester Methoxy group increases electron density; carboxylic acid derivative offers acidity.

Substituent Effects on Reactivity and Solubility

  • Ethyl vs.
  • Ester Position : Methyl esters at position 5 (main compound, CAS 61700-61-6) are more hydrolytically labile than ethyl esters (CAS 894779-27-2), affecting metabolic stability.
  • Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) at position 7 contrasts with the chloro substituent (electron-withdrawing) in CAS 1260851-42-0, altering electronic distribution and reactivity in electrophilic substitution.

Physicochemical Properties

  • Melting Points: While specific data for the main compound is unavailable, analogs like methyl 5-amino-1H-indazole-7-carboxylate () and ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate () exhibit high melting points (>200°C), suggesting crystalline stability.
  • Solubility: Hydroxy and amino substituents (e.g., CAS 894779-27-2, 885272-08-2) improve aqueous solubility via hydrogen bonding, whereas ethyl and methoxy groups favor organic solvents.

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